Cas no 113293-42-8 (Benzoic acid, 2-azido-4-chloro-)
Benzoic acid, 2-azido-4-chloro- Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 2-azido-4-chloro-
- 2-carboxy-5-chlorophenyl azide
- 113293-42-8
- OSFRBLXXVMPYEQ-UHFFFAOYSA-N
- SCHEMBL19699133
- F2157-0571
- 2-Azido-4-chlorobenzoic acid
- AKOS040814987
- 2-azido-4-chlorobenzoicacid
-
- MDL: MFCD24452489
- Inchi: 1S/C7H4ClN3O2/c8-4-1-2-5(7(12)13)6(3-4)10-11-9/h1-3H,(H,12,13)
- InChI Key: OSFRBLXXVMPYEQ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C(=O)O)=C(C=1)N=[N+]=[N-]
Computed Properties
- Exact Mass: 196.99932
- Monoisotopic Mass: 196.9992041g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 51.7Ų
Experimental Properties
- PSA: 86.06
Benzoic acid, 2-azido-4-chloro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D556310-1g |
2-azido-4-chlorobenzoic acid |
113293-42-8 | 97% | 1g |
$598 | 2025-02-25 | |
| eNovation Chemicals LLC | D556310-5g |
2-azido-4-chlorobenzoic acid |
113293-42-8 | 97% | 5g |
$1788 | 2025-02-25 | |
| eNovation Chemicals LLC | D556310-1g |
2-azido-4-chlorobenzoic acid |
113293-42-8 | 97% | 1g |
$598 | 2024-05-25 | |
| eNovation Chemicals LLC | D556310-5g |
2-azido-4-chlorobenzoic acid |
113293-42-8 | 97% | 5g |
$1788 | 2024-05-25 | |
| eNovation Chemicals LLC | D556310-5g |
2-azido-4-chlorobenzoic acid |
113293-42-8 | 97% | 5g |
$1788 | 2025-02-28 | |
| eNovation Chemicals LLC | D556310-1g |
2-azido-4-chlorobenzoic acid |
113293-42-8 | 97% | 1g |
$598 | 2025-02-28 |
Benzoic acid, 2-azido-4-chloro- Related Literature
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on Benzoic acid, 2-azido-4-chloro-
Benzoic acid, 2-azido-4-chloro- (CAS No. 113293-42-8): A Comprehensive Overview in Modern Chemical Research
Benzoic acid, 2-azido-4-chloro-, identified by its CAS number 113293-42-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural features, serves as a versatile intermediate in the synthesis of various bioactive molecules. Its molecular structure incorporates both an azido group and a chloro substituent, which contribute to its reactivity and utility in synthetic chemistry.
The significance of Benzoic acid, 2-azido-4-chloro- lies in its potential applications across multiple domains, including medicinal chemistry, agrochemicals, and material science. The presence of the azido functional group makes it particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, which are pivotal in constructing complex organic molecules. Additionally, the chloro group enhances its reactivity in nucleophilic substitution reactions, further broadening its synthetic utility.
In recent years, Benzoic acid, 2-azido-4-chloro- has been explored for its role in the development of novel pharmaceutical agents. The azido group can be readily converted into other functional groups, such as carboxylic acids or amines, through controlled decomposition reactions. This flexibility has made it a valuable building block in the synthesis of drug candidates targeting various therapeutic areas. For instance, researchers have utilized this compound to develop inhibitors of enzymes involved in inflammatory pathways, highlighting its potential in addressing chronic diseases.
The compound's structural features also make it suitable for applications in material science. The combination of electron-withdrawing groups like the chloro and azido substituents can influence the electronic properties of polymers and organic semiconductors. Recent studies have demonstrated its use in the synthesis of conductive polymers and organic light-emitting diodes (OLEDs), where precise control over molecular structure is crucial for optimizing performance.
From a synthetic chemistry perspective, Benzoic acid, 2-azido-4-chloro- exemplifies the importance of functional group interconversion in modern drug discovery. The ability to modify its azido or chloro groups allows chemists to tailor the compound's properties for specific applications. This adaptability has led to innovative synthetic strategies that enhance efficiency and yield in multi-step syntheses.
The pharmaceutical industry has also leveraged this compound for its potential in designing antimicrobial agents. The azido group can be transformed into other pharmacophores known to exhibit antibacterial and antifungal activities. By incorporating this compound into drug design frameworks, scientists have identified novel compounds with enhanced efficacy against resistant strains of pathogens.
In addition to its pharmaceutical applications, Benzoic acid, 2-azido-4-chloro- has found utility in agrochemical research. Its structural motifs are similar to those found in herbicides and fungicides, making it a promising candidate for developing next-generation crop protection agents. Researchers have been particularly interested in its ability to interact with biological targets in pests and weeds while maintaining low toxicity to beneficial organisms.
The synthesis of Benzoic acid, 2-azido-4-chloro- itself is a testament to the advancements in organic synthesis techniques. Modern methods allow for the efficient preparation of this compound with high purity and yield. Techniques such as palladium-catalyzed cross-coupling reactions have enabled the introduction of both azido and chloro groups at specific positions on the benzene ring with remarkable precision.
The safety profile of Benzoic acid, 2-azido-4-chloro- is another critical aspect that has been thoroughly investigated. While handling this compound requires standard laboratory precautions due to its reactivity, extensive studies have demonstrated its stability under appropriate storage conditions. This stability ensures that it remains a reliable reagent for researchers worldwide.
The future prospects of Benzoic acid, 2-azido-4-chloro- are vast and multifaceted. As chemical research continues to evolve, new applications for this compound are likely to emerge. Advances in computational chemistry and machine learning are expected to further enhance its utility by predicting novel reaction pathways and optimizing synthetic routes.
In conclusion, Benzoic acid, 2-azido-4-chloro-, with its CAS number 113293-42-8, represents a cornerstone in modern chemical research. Its unique structural features and versatile reactivity make it indispensable in pharmaceuticals, materials science, and agrochemicals. As scientists continue to explore its potential applications,this compound is poised to play an increasingly significant role in advancing scientific discovery.
113293-42-8 (Benzoic acid, 2-azido-4-chloro-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)